Physicochemical Profiling and Synthetic Workflows for Phenyl(piperidin-3-yl)methanol: A Technical Guide
Physicochemical Profiling and Synthetic Workflows for Phenyl(piperidin-3-yl)methanol: A Technical Guide
Introduction: The Strategic Value of the Piperidine-3-Carbinol Scaffold
In the landscape of modern drug discovery, chiral amino alcohols serve as foundational building blocks for central nervous system (CNS) therapeutics and targeted kinase inhibitors. Phenyl(piperidin-3-yl)methanol (CAS: 339547-59-0) is a highly versatile secondary alcohol characterized by a piperidine ring substituted at the 3-position with a phenylmethanol moiety.
Unlike its 2-substituted analogues (e.g., pipradrol derivatives) or 4-substituted variants, the 3-position substitution introduces a unique spatial geometry. This specific vector allows the phenyl ring to occupy distinct hydrophobic pockets in target proteins while maintaining the basic piperidine nitrogen for critical hydrogen bonding or electrostatic interactions. Notably, derivatives of this scaffold have been actively investigated in the synthesis of dual Focal Adhesion Kinase (FAK) and Src pathway inhibitors, which are critical in oncology for regulating tumor cell proliferation and metastasis [1].
This whitepaper provides an in-depth analysis of the physicochemical properties, structural causality, and self-validating experimental workflows required to synthesize and characterize phenyl(piperidin-3-yl)methanol.
Quantitative Physicochemical Profile
Understanding the baseline physicochemical parameters of phenyl(piperidin-3-yl)methanol is critical for predicting its pharmacokinetic behavior (ADME) and optimizing downstream synthetic reactions. The presence of two chiral centers (C3 of the piperidine ring and the carbinol carbon) results in four possible stereoisomers, necessitating rigorous analytical control.
| Property | Value / Description |
| Chemical Name | Phenyl(piperidin-3-yl)methanol |
| Free Base CAS Number | 339547-59-0 |
| Hydrochloride CAS Number | 858849-92-0 |
| Molecular Formula | C₁₂H₁₇NO |
| Molecular Weight | 191.27 g/mol |
| Monoisotopic Mass | 191.13101 Da |
| Predicted XlogP | 1.4 (indicates moderate lipophilicity) |
| SMILES String | C1CC(CNC1)C(C2=CC=CC=C2)O |
| Predicted CCS [M+H]⁺ | 144.2 Ų |
Data synthesized from 1 and 2 databases [2][3].
Structural Causality in Drug Design
The architectural design of phenyl(piperidin-3-yl)methanol is not accidental; it is driven by the strict requirements of receptor-ligand interactions.
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The Basic Nitrogen (Piperidine Ring): With a pKa typically around 9.5–10.0, the piperidine nitrogen is protonated at physiological pH. This cationic center is essential for anchoring the molecule via salt bridges to acidic residues (e.g., aspartate or glutamate) within kinase hinge regions or G-protein coupled receptors (GPCRs).
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The Carbinol Hydroxyl (-OH): The secondary alcohol acts as both a hydrogen bond donor and acceptor. In the context of FAK/Src inhibitors, this hydroxyl group often dictates the orientation of the adjacent phenyl ring, locking the molecule into a bioactive conformation that prevents off-target binding [1].
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Stereochemical Complexity: The relative syn/anti configuration between the piperidine C3 proton and the carbinol proton dramatically alters the three-dimensional footprint of the molecule. Consequently, racemic mixtures must be resolved into enantiopure fractions to prevent enantiomeric antagonism during biological assays.
Self-Validating Experimental Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal checkpoint to verify causality and prevent the propagation of errors.
Protocol 1: Asymmetric Synthesis & Chiral Resolution
Objective: Synthesize the racemic mixture and isolate the enantiopure target compounds. Causality: A Grignard addition is selected over reductive amination because it allows for the direct, single-step construction of the C-C bond while simultaneously installing the secondary alcohol. N-Boc protection is mandatory to prevent the nucleophilic Grignard reagent from deprotonating the secondary amine of the piperidine ring, which would quench the reaction.
Step-by-Step Methodology:
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Protection: React piperidine-3-carboxaldehyde with Di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) to yield N-Boc-piperidine-3-carboxaldehyde.
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Grignard Addition: Cool a solution of the protected aldehyde in anhydrous THF to -78°C. Dropwise add Phenylmagnesium bromide (PhMgBr) (1.2 eq). The cryogenic temperature is critical to minimize side reactions (e.g., enolization) and maximize diastereoselectivity.
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Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure.
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Chiral Resolution: Subject the resulting diastereomeric mixture to Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (e.g., Chiralpak AD-H).
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Causality for SFC: SFC utilizes supercritical CO₂, offering superior mass transfer kinetics and faster elution times for polar amino alcohols compared to normal-phase HPLC.
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Deprotection: Treat the isolated enantiomers with 4M HCl in dioxane to cleave the Boc group, precipitating the product as phenyl(piperidin-3-yl)methanol hydrochloride [4].
Self-Validation Checkpoint: The success of the Grignard addition is internally validated via ¹H-NMR prior to deprotection. The disappearance of the aldehyde proton signal (~9.5 ppm) and the emergence of a new carbinol proton doublet (~4.5 ppm) confirms complete C-C bond formation. If the 9.5 ppm peak persists, the system flags incomplete conversion, indicating moisture contamination in the Grignard reagent.
Protocol 2: Analytical Validation via LC-MS/MS
Objective: Confirm the structural integrity and purity of the synthesized hydrochloride salt. Causality: Electrospray Ionization (ESI) in positive mode is chosen because the basic piperidine nitrogen readily accepts a proton, ensuring a robust signal.
Step-by-Step Methodology:
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Sample Preparation: Dissolve 1 mg of phenyl(piperidin-3-yl)methanol hydrochloride in 1 mL of LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid.
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Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.
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Mass Spectrometry: Operate the mass spectrometer in ESI+ mode. Monitor the full scan (m/z 100-300).
Self-Validation Checkpoint: The analytical method validates the intact carbinol structure through specific fragmentation rules. The system must detect the parent ion [M+H]⁺ at exactly m/z 192.13 . Simultaneously, it must detect the characteristic in-source water-loss fragment [M+H-H2O]⁺ at m/z 174.12 [2]. A consistent ratio between m/z 192 and m/z 174 across the chromatographic peak validates that the signal originates from the target alcohol, ruling out isobaric impurities.
Workflow Visualization
The following diagram maps the logical progression from starting material to the final Active Pharmaceutical Ingredient (API) scaffold, highlighting the critical chiral resolution phase.
Synthetic workflow and chiral resolution of phenyl(piperidin-3-yl)methanol.
References
- Google Patents.WO2015038417A1 - Compounds for regulating FAK and/or SRC pathways.
- PubChemLite.Phenyl(piperidin-3-yl)methanol hydrochloride (C12H17NO) Structural Information & Mass Spectrometry. Université du Luxembourg.
- BLDpharm.339547-59-0 | Phenyl(piperidin-3-yl)methanol Product Profile.
- Chemsrc.CAS#:858849-92-0 | Phenyl(piperidin-3-yl)methanol hydrochloride Properties.
